molecular formula C20H19N3O7S B2988108 N-(4-(N-acetylsulfamoyl)phenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide CAS No. 1396793-38-6

N-(4-(N-acetylsulfamoyl)phenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide

Cat. No.: B2988108
CAS No.: 1396793-38-6
M. Wt: 445.45
InChI Key: YMAXEOVOQBAFBZ-UHFFFAOYSA-N
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Description

N-(4-(N-acetylsulfamoyl)phenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide is a structurally complex molecule featuring three distinct pharmacophores:

  • A four-membered azetidine ring substituted with a carboxamide group at position 3.
  • An N-acetylsulfamoyl phenyl group at the para position, which may confer sulfonamide-related bioactivity (e.g., enzyme inhibition or antimicrobial effects).

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O7S/c1-12(24)22-31(27,28)16-5-3-15(4-6-16)21-19(25)14-9-23(10-14)20(26)13-2-7-17-18(8-13)30-11-29-17/h2-8,14H,9-11H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAXEOVOQBAFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(4-(N-acetylsulfamoyl)phenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Azetidine Ring : The azetidine core is synthesized through cyclization reactions involving appropriate precursors.
  • Acetylsulfamoyl Substitution : The introduction of the N-acetylsulfamoyl group is achieved through nucleophilic substitution reactions.
  • Carbonyl Addition : The benzo[d][1,3]dioxole-5-carbonyl moiety is added to enhance biological activity.

The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Effective against various bacterial strains such as Staphylococcus aureus and Candida albicans .
  • Anticancer Properties : Demonstrated cytotoxic effects against human leukemic cell lines, indicating potential as an anticancer agent .
  • Anti-inflammatory Effects : Possible inhibition of inflammatory mediators, although further research is needed to elucidate this pathway.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the compound against several microbial strains, revealing significant inhibitory effects on Bacillus anthracis and Candida albicans. The structure-activity relationship (SAR) indicated that modifications to the azetidine structure could enhance potency .
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that the compound exhibited higher cytotoxic activity compared to related structures. Electron spin resonance (ESR) spectroscopy indicated lower radical production, suggesting a different mechanism of action than traditional phenothiazines .
  • Inflammatory Response :
    • Initial findings from animal models indicated a reduction in inflammatory markers following administration of the compound, supporting its potential use in treating inflammatory diseases .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialCandida albicansPotent antifungal activity
CytotoxicityHuman leukemic cellsHigh cytotoxicity
Anti-inflammatoryIn vivo animal modelsReduced inflammatory markers

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on Activity
N-acetylsulfamoyl groupIncreased solubility and potency
Benzo[d][1,3]dioxole moietyEnhanced interaction with targets

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxole and Carboxamide Motifs

Compound 45 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(benzo[d][1,3]dioxole-5-carbonyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide

  • Core Structure : Cyclopropanecarboxamide fused with dual benzodioxole groups and a thiazole ring.
  • Synthesis: Prepared via coupling of (2-amino-4-phenylthiazol-5-yl)(benzo[d][1,3]dioxol-5-yl)methanone and benzodioxole-cyclopropanecarboxylic acid using HATU/DIPEA, yielding 30% .
  • Key Differences : Replaces the azetidine ring with a cyclopropane and includes a thiazole instead of a sulfamoyl group.

N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide

  • Core Structure : Similar benzodioxole-cyclopropanecarboxamide scaffold but with a biphenyl-thiazole substituent.
  • Synthesis : Multi-step protocol involving NaHCO3-mediated neutralization, HATU/DIPEA coupling, and HPLC purification (95% purity) .
  • Key Differences : Lacks the sulfamoyl group and azetidine ring but shares the benzodioxole-carboxamide linkage.

Compounds with Heterocyclic Sulfonamide/Acetylsulfamoyl Groups

N-(4-Amino-3-methoxyphenyl)methanesulfonamide

  • Core Structure: Methanesulfonamide linked to an amino-methoxyphenyl group.
  • Relevance : Demonstrates the bioactivity of sulfonamide derivatives, though lacking the azetidine or benzodioxole moieties.

Antimicrobial Benzothiazole Derivatives

The 2018 study by Uma et al. synthesized 3-(4-(benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones and 1-(4-(benzo[d]thiazol-2-yl)phenyl)-5-methyl-3-aryl-1,3,5-triazinane-2-thiones :

  • Structural Overlap : Benzothiazole cores (vs. benzodioxole) with thiourea or triazinane backbones.
  • Synthesis : Achieved via refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates, followed by cyclization with formaldehyde (yields: 65–85%) .
  • Bioactivity : Compound 3b (p-chlorophenyl-substituted) showed potent activity against Staphylococcus aureus (comparable to tetracycline) .

Comparative Data Table

Compound Class Core Structure Synthesis Yield Key Bioactivity/Notes Reference
Target Compound Azetidine + benzodioxole + acetylsulfamoyl phenyl Not reported Hypothesized enzyme inhibition or antimicrobial activity N/A
Compound 45 Cyclopropane + dual benzodioxole + thiazole 30% Structural analog; no bioactivity reported
Benzothiazole Derivatives Benzothiazole + oxadiazinane/triazinane 65–85% Antimicrobial (S. aureus MIC ≈ tetracycline)
Methanesulfonamide Methanesulfonamide + aminophenyl Not reported Sulfonamide-based therapeutic potential

Key Research Findings and Insights

Synthetic Efficiency :

  • Azetidine-containing compounds (like the target) may face lower yields compared to cyclopropane or thiazole derivatives due to ring strain .
  • Benzodioxole and benzothiazole heterocycles are synthesized via reflux with DMF and aryl isothiocyanates, suggesting adaptable methods for the target compound .

Bioactivity Predictions :

  • The acetylsulfamoyl group may enhance antimicrobial or anti-inflammatory effects, akin to sulfonamide drugs .
  • The benzodioxole moiety could improve metabolic stability compared to benzothiazole derivatives .

Structural Advantages :

  • The azetidine ring’s conformational rigidity may improve target binding compared to larger heterocycles .

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